
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound with a complex name, but its structure reveals its significance. Let’s break it down:
Tert-butyl: Refers to the tert-butyl group (tert-butyl = t-Bu), which consists of three methyl groups attached to a central carbon atom.
3-ethyl: Indicates an ethyl group (CH₂CH₃) attached to the piperazine ring.
3-(hydroxymethyl): Highlights a hydroxymethyl group (CH₂OH) also linked to the piperazine ring.
Piperazine-1-carboxylate: The core structure is piperazine (a six-membered ring with two nitrogen atoms) with a carboxylate group (COO⁻) attached.
Métodos De Preparación
Synthetic Routes:: The synthesis of tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate involves several steps. One common approach includes the following:
Alkylation of Piperazine: Ethyl bromide reacts with piperazine to introduce the ethyl group.
Hydroxymethylation: Formaldehyde (CH₂O) adds the hydroxymethyl group.
Tert-butylation: Tert-butyl bromide reacts with the intermediate to form the tert-butyl group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps remain consistent. Optimization ensures high yield and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) may yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the tert-butyl or ethyl groups.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Alkyl halides or nucleophiles (e.g., amines).
- Oxidation: Hydroxymethyl to carboxylic acid.
- Reduction: Secondary amine derivatives.
- Substitution: Alkylated or substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for drug design.
Biological Studies: Investigating interactions with proteins or receptors.
Polymer Chemistry: Building blocks for functional polymers.
Mecanismo De Acción
The compound’s effects likely involve interactions with cellular targets, influencing biological pathways. Further research is needed to elucidate specific mechanisms.
Comparación Con Compuestos Similares
While unique, it shares features with other piperazine-based compounds. Notable analogs include:
1-Boc-piperazine: A related building block.
Tert-butyl piperazine-1-carboxylate: A simpler derivative.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-12(9-15)8-14(7-6-13-12)10(16)17-11(2,3)4/h13,15H,5-9H2,1-4H3 |
Clave InChI |
BYNNAUBPRAMOQK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(CCN1)C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


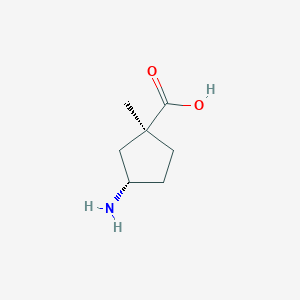
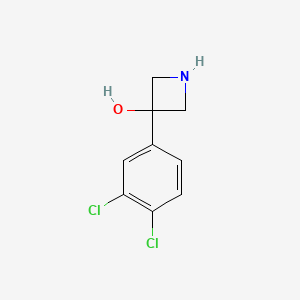

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)



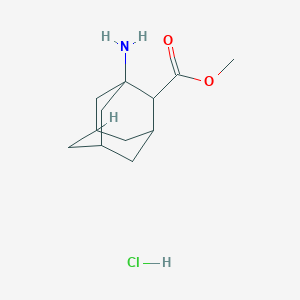
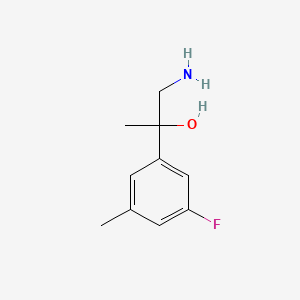
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
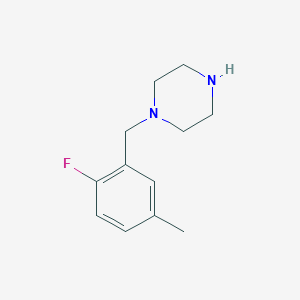


![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
